molecular formula C18H19NO4 B8526910 Benzyl [2-(4-acetylphenoxy)ethyl]carbamate CAS No. 133118-02-2

Benzyl [2-(4-acetylphenoxy)ethyl]carbamate

Cat. No. B8526910
M. Wt: 313.3 g/mol
InChI Key: GINXAJIFTVQHNP-UHFFFAOYSA-N
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Patent
US06706743B2

Procedure details

In around-bottomed flask equipped with a mechanical stirrer, 4-hydroxyacetophenone (5.00 g, 36.7 mmol) was dissolved in toluene (122 ml), and triphenylphosphine (14.4 g, 55.1 mmol), and benzyl N-(2-hydroxyethyl)carbamate (10.8 g, 55.1 mmol) were added. The reaction mixture was cooled to about 0° C., and 1,1′-(azodicarbonyl)dipiperidine (13.9 g, 55.1 mmol) was added in one portion. The mixture was allowed to warm to room temperature, and after stirring for about ten minutes, an additional 122 ml of toluene and 122 ml of tetrahydrofuran were added to the thick orange solution. The mixture was stirred for an additional twenty-four hours, and the solids were filtered off. The filtrate was concentrated in vacuo and the resulting solid was purified by column chromatography (silica gel; hexanes to 2:1 hexanes/ethyl acetate) to afford 9.68 g (84% yield) of the desired product as a white solid. LRMS ([M−1]−)=312.2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
122 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Three
Quantity
122 mL
Type
solvent
Reaction Step Four
Quantity
122 mL
Type
solvent
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=[O:3].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[CH2:31][CH2:32][NH:33][C:34](=[O:43])[O:35][CH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.N(C(N1CCCCC1)=O)=NC(N1CCCCC1)=O>C1(C)C=CC=CC=1.O1CCCC1>[CH2:36]([O:35][C:34](=[O:43])[NH:33][CH2:32][CH2:31][O:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][CH:6]=1)[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
122 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10.8 g
Type
reactant
Smiles
OCCNC(OCC1=CC=CC=C1)=O
Step Three
Name
Quantity
13.9 g
Type
reactant
Smiles
N(=NC(=O)N1CCCCC1)C(=O)N1CCCCC1
Step Four
Name
Quantity
122 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
122 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
after stirring for about ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In around-bottomed flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional twenty-four hours
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid was purified by column chromatography (silica gel; hexanes to 2:1 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NCCOC1=CC=C(C=C1)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.68 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.